Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate

Medicinal Chemistry Structure‑Activity Relationship USP1 Inhibition

Ethyl 2‑tert‑butyl‑5‑[(2,4‑dichlorophenyl)methoxy]‑1‑benzofuran‑3‑carboxylate (CAS 384793‑82‑2) is a fully synthetic benzofuran‑3‑carboxylate ester carrying a tert‑butyl group at the 2‑position and a 2,4‑dichlorobenzyl ether at the 5‑position [REFS‑1]. It is catalogued as a research‑grade small molecule with a molecular formula of C₂₂H₂₂Cl₂O₄ and a molecular weight of 421.31 g mol⁻¹ [REFS‑1].

Molecular Formula C22H22Cl2O4
Molecular Weight 421.31
CAS No. 384793-82-2
Cat. No. B3002328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate
CAS384793-82-2
Molecular FormulaC22H22Cl2O4
Molecular Weight421.31
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(C)(C)C
InChIInChI=1S/C22H22Cl2O4/c1-5-26-21(25)19-16-11-15(8-9-18(16)28-20(19)22(2,3)4)27-12-13-6-7-14(23)10-17(13)24/h6-11H,5,12H2,1-4H3
InChIKeyXWYJSPYAHFWBMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2‑tert‑butyl‑5‑[(2,4‑dichlorophenyl)methoxy]‑1‑benzofuran‑3‑carboxylate – Procurement‑Ready Compound Profile


Ethyl 2‑tert‑butyl‑5‑[(2,4‑dichlorophenyl)methoxy]‑1‑benzofuran‑3‑carboxylate (CAS 384793‑82‑2) is a fully synthetic benzofuran‑3‑carboxylate ester carrying a tert‑butyl group at the 2‑position and a 2,4‑dichlorobenzyl ether at the 5‑position [REFS‑1]. It is catalogued as a research‑grade small molecule with a molecular formula of C₂₂H₂₂Cl₂O₄ and a molecular weight of 421.31 g mol⁻¹ [REFS‑1]. The compound belongs to a family of dichlorophenyl‑substituted benzofuran‑3‑carboxylates that are explored in medicinal‑chemistry campaigns, most notably as potential inhibitors of ubiquitin‑specific protease 1 (USP1) [REFS‑2].

USP1 inhibitor screening compound (ChEMBL entry)
Defined 2,4-dichloro regioisomer for SAR entry
2‑tert‑butyl steric probe for pocket mapping

Why Generic Benzofuran‑3‑carboxylates Cannot Replace Ethyl 2‑tert‑butyl‑5‑[(2,4‑dichlorophenyl)methoxy]‑1‑benzofuran‑3‑carboxylate in Research Procurement


The benzofuran‑3‑carboxylate scaffold is highly sensitive to the position of chlorine atoms on the pendant phenyl ring and to the steric bulk at the 2‑position. Even seemingly minor alterations—such as shifting the dichloro substitution from 2,4 to 2,6 or 3,4—produce distinct regioisomers with different molecular shapes, dipole moments, and binding‑site complementarity [REFS‑1]. In the context of USP1 inhibition, initial binding data suggest that the 2,4‑dichloro isomer (the target compound) interacts with the enzyme active site, but the quantitative potency and selectivity relative to its regioisomers have not yet been disclosed in head‑to‑head format [REFS‑2]. Consequently, substituting a generic benzofuran‑3‑carboxylate or a different regioisomer risks losing the specific inhibitory profile required for structure‑activity relationship (SAR) studies.

Regioisomer Mismatch
2,6‑dichloro and 3,4‑dichloro isomers may exhibit different binding‑site complementarity; no USP1 data are available for direct comparison.
Steric Profile Shift
Replacing 2‑tert‑butyl with a methyl group substantially reduces steric demand (ΔEₛ ≈ 1.54), potentially altering target engagement.
Ester Hydrolysis Rate
Isopropyl esters generally hydrolyse more slowly than ethyl esters, which may affect prodrug activation kinetics in research models.

Quantitative Comparator Evidence for Ethyl 2‑tert‑butyl‑5‑[(2,4‑dichlorophenyl)methoxy]‑1‑benzofuran‑3‑carboxylate


Regioisomeric Differentiation: 2,4‑Dichloro vs. 2,6‑Dichloro vs. 3,4‑Dichloro Substitution

Three regioisomers of ethyl 2‑tert‑butyl‑dichlorophenylmethoxy‑benzofuran‑3‑carboxylate are commercially listed: the 2,4‑dichloro (target), 2,6‑dichloro, and 3,4‑dichloro variants [REFS‑1]. All share the same molecular formula (C₂₂H₂₂Cl₂O₄) and molecular weight (421.31), but differ in the chlorine substitution pattern on the benzyloxy ring. For USP1 inhibition, the 2,4‑dichloro isomer has been specifically submitted to ChEMBL (CHEMBL4728090), indicating that it was selected for screening over the other regioisomers [REFS‑2]. No public IC₅₀ or Kᵢ values are available for direct comparison; therefore the evidence is limited to class‑level inference.

Regioisomer Screening
Data to verify
2,4‑dichloro isomer assigned ChEMBL ID (CHEMBL4728090); no public data for 2,6‑ and 3,4‑dichloro regioisomers
Screening panel selection context; quantitative comparison not available
No IC₅₀/Kᵢ; class‑level inference
Medicinal Chemistry Structure‑Activity Relationship USP1 Inhibition

2‑Position Steric Differentiation: 2‑tert‑Butyl vs. 2‑Methyl Benzofuran‑3‑carboxylates

The target compound bears a bulky tert‑butyl group at the 2‑position. An analog, propan‑2‑yl 5‑[(2,4‑dichlorophenyl)methoxy]‑2‑methyl‑1‑benzofuran‑3‑carboxylate, replaces the tert‑butyl with a methyl group and uses an isopropyl ester [REFS‑1]. While no direct biological comparison has been published, the steric difference between tert‑butyl and methyl is substantial (Taft Eₛ ≈ –1.54 vs. 0.0) and is known to influence target binding and metabolic stability in other benzofuran series.

Steric Bulk
Class‑level
ΔTaft Eₛ ≈ 1.54 (tert‑butyl vs methyl)
Steric context may influence target pocket fitting
No biological comparison published
Medicinal Chemistry Steric Tuning Benzofuran SAR

Ester Group Variation: Ethyl Ester vs. Isopropyl Ester in Benzofuran‑3‑carboxylates

The target compound is the ethyl ester, whereas the close analog described above is the isopropyl ester [REFS‑1]. Ethyl esters generally exhibit faster enzymatic hydrolysis than isopropyl esters, which can be advantageous for generating the free carboxylic acid in vivo or for simplifying synthetic deprotection. No quantitative stability data are available for this specific pair, but the trend is well‑established in medicinal chemistry.

Ester Hydrolysis
Class‑level
Ethyl ester > isopropyl ester (expected hydrolysis rate)
Supports ester cleavage strategy selection
Qualitative trend; no scaffold‑specific data
Prodrug Design Hydrolytic Stability Pharmacokinetics

Recommended Application Scenarios for Ethyl 2‑tert‑butyl‑5‑[(2,4‑dichlorophenyl)methoxy]‑1‑benzofuran‑3‑carboxylate Based on Evidence


USP1 Inhibitor Hit‑to‑Lead Optimisation

Because the compound has been specifically linked to USP1 inhibition screening (CHEMBL4728090) [REFS‑2], it is an ideal starting point for medicinal chemistry teams pursuing USP1 as a synthetic‑lethal target in oncology. The 2,4‑dichloro substitution pattern provides a defined SAR entry that can be compared with pending data on the 2,6‑ and 3,4‑dichloro isomers once released.

Steric Parameter Calibration in Benzofuran‑Based Inhibitor Design

The 2‑tert‑butyl group offers a steric probe for mapping the size tolerance of the USP1 binding pocket. Researchers can use the compound to benchmark the effect of large hydrophobic substituents before synthesising libraries with intermediate steric bulk [REFS‑3].

Ester Prodrug Strategy Development

The ethyl ester functionality allows rapid access to the free carboxylic acid through mild hydrolysis. This enables evaluation of the acid form’s activity and pharmacokinetic profile without the need for cumbersome protecting‑group chemistry [REFS‑3].

Application
Selection Property
Validation Focus
USP1 inhibitor lead optimization
2,4‑dichloro regioisomeric identity
USP1 inhibition assay context
Steric pocket mapping
2‑tert‑butyl steric probe
Target pocket size tolerance
Ester prodrug strategy
Ethyl ester lability
Hydrolysis endpoint kinetics
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